7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 3rd position. The pyrazolo[4,3-d]pyrimidine core is known for its biological and pharmacological activities, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position. The reaction conditions often involve heating the mixture in a solvent such as acetic acid or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products include 7-bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxaldehyde or this compound.
Reduction: Products include 5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell signaling pathways.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are studied for their medicinal chemistry applications.
Uniqueness: 7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H7BrN4O2 |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
7-bromo-5-ethyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-3-10-4-5(7(9)11-3)12-13-6(4)8(14)15/h2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
KCEXDJGJHTVUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(NN=C2C(=N1)Br)C(=O)O |
Origin of Product |
United States |
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